Neoprocurcumenol

Vue d'ensemble

Description

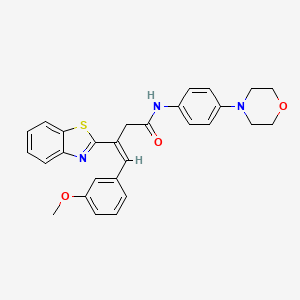

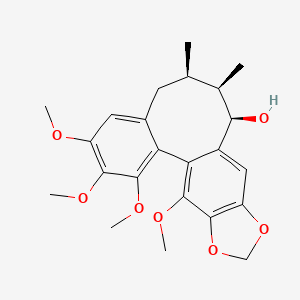

Neoprocurcumenol is a sesquiterpene compound isolated from the rhizomes of Curcuma aromatica and Curcuma zedoaria, which belong to the Zingiberaceae family . This compound has garnered attention due to its diverse biological activities, including larvicidal, anti-inflammatory, and antioxidant properties .

Mécanisme D'action

Target of Action

Neoprocurcumenol, a larvicidal compound, primarily targets mosquito larvae . It has been found to exert significant toxicity on the larvae of the Culex mosquito .

Mode of Action

This compound interacts with its targets, the mosquito larvae, by inducing toxicity

Biochemical Pathways

This compound has been found to activate the Nrf2-ARE pathway, exhibiting antioxidant activity in a dose-dependent manner . This pathway plays a crucial role in cellular defense against oxidative stress, suggesting that this compound may contribute to the regulation of oxidative stress responses.

Result of Action

The primary result of this compound’s action is the induction of toxicity in mosquito larvae, leading to their death . This makes this compound a potential candidate for use in mosquito control strategies.

Action Environment

The efficacy and stability of this compound can be influenced by various environmental factors. For instance, the concentration of the compound can affect its larvicidal activity . .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: Neoprocurcumenol can be extracted from the rhizomes of Curcuma aromatica and Curcuma zedoaria using pressurized liquid extraction methods. The extraction involves using methanol at 100°C, with a particle size ranging from 0.2 to 0.3 mm, a static extraction time of 5 minutes, a pressure of 1000 psi, a static cycle, and a flush volume of 40% .

Industrial Production Methods: Industrial production of this compound primarily relies on the extraction from natural sources. The process involves harvesting the rhizomes, drying, and grinding them into a fine powder. The powder is then subjected to solvent extraction using methanol or other suitable solvents under controlled conditions to yield this compound .

Analyse Des Réactions Chimiques

Types of Reactions: Neoprocurcumenol undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Oxidation: this compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide under acidic or basic conditions.

Reduction: Reduction reactions can be carried out using reagents like sodium borohydride or lithium aluminum hydride.

Substitution: Substitution reactions may involve halogenation using reagents like bromine or chlorine under controlled conditions.

Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and halogenated compounds, which can be further analyzed for their biological activities .

Applications De Recherche Scientifique

Neoprocurcumenol has a wide range of scientific research applications:

Chemistry: It is used as a reference compound in the study of sesquiterpenes and their derivatives.

Industry: this compound is used in the formulation of natural insecticides and antifouling agents.

Comparaison Avec Des Composés Similaires

- Curcumenol

- Neocurdione

- Isoprocurcumenol

Propriétés

IUPAC Name |

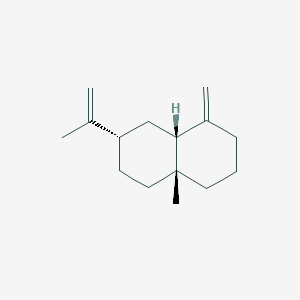

(3S,3aS)-3-hydroxy-3,8-dimethyl-5-propan-2-ylidene-2,3a,4,7-tetrahydro-1H-azulen-6-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H22O2/c1-9(2)12-8-13-11(5-6-15(13,4)17)10(3)7-14(12)16/h13,17H,5-8H2,1-4H3/t13-,15-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DAUDFKSHOYLOOB-ZFWWWQNUSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C2CCC(C2CC(=C(C)C)C(=O)C1)(C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C2CC[C@]([C@H]2CC(=C(C)C)C(=O)C1)(C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H22O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401019969 | |

| Record name | Neoprocurcumenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401019969 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

234.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

102130-91-6 | |

| Record name | Neoprocurcumenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401019969 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the biological activity of neoprocurcumenol and its derivatives?

A1: Research suggests that this compound and its derivatives, such as 9-oxo-neoprocurcumenol, exhibit potent attachment inhibitory activity against the blue mussel, Mytilus edulis galloprovincialis []. This makes these compounds interesting candidates for the development of environmentally friendly antifouling agents.

Q2: From which natural sources can this compound be isolated?

A2: this compound has been successfully isolated from the fresh rhizomes of Curcuma aromatica and Curcuma zedoaria, both belonging to the Zingiberaceae family []. These plants are traditionally used in various cultures for culinary and medicinal purposes.

Q3: Are there other bioactive compounds found alongside this compound in Curcuma aeruginosa?

A3: Yes, LC-MS analysis of Curcuma aeruginosa revealed a diverse profile of metabolites, with a predominance of sesquiterpenes characteristic of the Curcuma genus []. This analysis identified a compound with an ion mass of 312.28, predicted to be tetrahydro-bisdemethoxycurcumin, which exhibited both antioxidant and toxic properties [].

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(3R,4S,5S,6R)-2-[2-(3,4-dihydroxyphenyl)-5,7-dihydroxychromenylium-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B1252447.png)

![17-hydroxy-13-methyl-10-[(4-methylphenyl)methyl]-17-prop-1-ynyl-2,6,7,8,12,14,15,16-octahydro-1H-cyclopenta[a]phenanthren-3-one](/img/structure/B1252452.png)

![4,6,10,12,16,18,22,24,25,26,27,28-Dodecamethylcalix[4]arene](/img/structure/B1252453.png)

![[(3R,3'R,4R,6'S)-4,7-diacetyloxy-6',7-dimethyl-6,8-dioxospiro[4H-isochromene-3,2'-oxane]-3'-yl] acetate](/img/structure/B1252454.png)

![6-[2-Methyl-4-[alpha,alpha-diethyl-3-methyl-4-[(E)-3-ethyl-3-hydroxy-1-pentenyl]benzyl]phenyl]pyridine-3-acetic acid](/img/structure/B1252455.png)